molecular formula C20H17FN4S B284133 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide

Cat. No. B284133
M. Wt: 364.4 g/mol
InChI Key: QVJPKQWYODPTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide involves the inhibition of certain enzymes such as PDE5 and PDE9. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important signaling molecules involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide depend on the specific enzymes that it inhibits. For example, inhibition of PDE5 leads to an increase in cGMP levels, which results in vasodilation and increased blood flow. This makes it a potential candidate for the treatment of erectile dysfunction and pulmonary arterial hypertension. Inhibition of PDE9 leads to an increase in cGMP and cAMP levels, which has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide for lab experiments include its potent inhibitory activity against certain enzymes, making it a useful tool for studying the biochemical and physiological effects of these enzymes. Additionally, this compound has been found to exhibit anticancer activity, making it a subject of interest for cancer researchers. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide. These include:
1. Further studies to determine the safety and efficacy of this compound for use in humans.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and neurological disorders.
4. Studies to determine the mechanism of action of this compound in more detail.
5. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
In conclusion, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against certain enzymes makes it a useful tool for studying the biochemical and physiological effects of these enzymes. Further research is needed to determine its safety and efficacy for use in humans and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide involves the reaction of 4-fluorophenylhydrazine with 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in the presence of 3-phenylpropyl mercaptan. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the product is obtained through crystallization.

Scientific Research Applications

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide has been found to exhibit potent inhibitory activity against certain enzymes such as PDE5 and PDE9. This makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease. Additionally, this compound has been found to exhibit anticancer activity, making it a subject of interest for cancer researchers.

properties

Molecular Formula

C20H17FN4S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(3-phenylpropylsulfanyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H17FN4S/c21-16-8-10-17(11-9-16)25-19-18(13-24-25)20(23-14-22-19)26-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2

InChI Key

QVJPKQWYODPTFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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